molecular formula C25H24N3O3P B15126350 4-(4-diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine CAS No. 194800-58-3

4-(4-diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine

Cat. No.: B15126350
CAS No.: 194800-58-3
M. Wt: 445.4 g/mol
InChI Key: OCYXKVPFAYADBT-UHFFFAOYSA-N
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Description

4-(4-Diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound that features a pyridine core substituted with diethoxyphosphoryl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, which can be used to form the carbon-phosphorus bonds. The reaction conditions often include the use of palladium catalysts, phosphine ligands, and base in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce phosphine derivatives .

Scientific Research Applications

4-(4-Diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. In catalysis, it acts as a ligand that coordinates with metal centers to facilitate various chemical transformations. In biological systems, it may interact with cellular components to exert its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine is unique due to its combination of pyridine and diethoxyphosphoryl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring both coordination chemistry and phosphonate functionality .

Properties

CAS No.

194800-58-3

Molecular Formula

C25H24N3O3P

Molecular Weight

445.4 g/mol

IUPAC Name

4-(4-diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C25H24N3O3P/c1-3-30-32(29,31-4-2)21-13-11-19(12-14-21)20-17-24(22-9-5-7-15-26-22)28-25(18-20)23-10-6-8-16-27-23/h5-18H,3-4H2,1-2H3

InChI Key

OCYXKVPFAYADBT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)OCC

Origin of Product

United States

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